2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide
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Overview
Description
2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a dichlorobenzene ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide typically involves the reaction of 2,4-dichlorobenzoic acid with 4-(1H-pyrrol-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while substitution reactions on the dichlorobenzene ring can produce various substituted derivatives .
Scientific Research Applications
2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[4-(1H-indol-1-yl)phenyl]benzenecarboxamide
- 2,4-dichloro-N-[4-(1H-imidazol-1-yl)phenyl]benzenecarboxamide
- 2,4-dichloro-N-[4-(1H-pyrrol-2-yl)phenyl]benzenecarboxamide
Uniqueness
2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is unique due to the presence of both dichlorobenzene and pyrrole moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(4-pyrrol-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h1-11H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMSSAWMXXZIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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